2-(2-(MorpholinoMethyl)pyrrolidin-1-yl)acetic acid
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Overview
Description
2-(2-(MorpholinoMethyl)pyrrolidin-1-yl)acetic acid is a synthetic organic compound with the molecular formula C11H20N2O3 and a molecular weight of 228.29 g/mol . This compound is characterized by the presence of a morpholine ring and a pyrrolidine ring, which are connected through a methylene bridge to an acetic acid moiety. It is primarily used in research and development settings, particularly in the fields of pharmaceuticals and chemical synthesis.
Preparation Methods
The synthesis of 2-(2-(MorpholinoMethyl)pyrrolidin-1-yl)acetic acid typically involves the reaction of morpholine with a pyrrolidine derivative under specific conditions. One common synthetic route includes the use of a base such as triethylamine in an organic solvent like toluene or acetonitrile. The reaction is often carried out under reflux conditions to ensure complete conversion of the starting materials . Industrial production methods may involve similar reaction conditions but on a larger scale, with additional steps for purification and quality control to meet regulatory standards.
Chemical Reactions Analysis
2-(2-(MorpholinoMethyl)pyrrolidin-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, particularly at the morpholine or pyrrolidine rings, using reagents like alkyl halides or acyl chlorides.
Scientific Research Applications
2-(2-(MorpholinoMethyl)pyrrolidin-1-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of 2-(2-(MorpholinoMethyl)pyrrolidin-1-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholine and pyrrolidine rings can interact with active sites on enzymes, potentially inhibiting or modulating their activity. The acetic acid moiety can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity .
Comparison with Similar Compounds
2-(2-(MorpholinoMethyl)pyrrolidin-1-yl)acetic acid can be compared with other similar compounds, such as:
2-(2-(Piperidin-1-yl)methyl)pyrrolidin-1-yl)acetic acid: This compound has a piperidine ring instead of a morpholine ring, which can result in different biological activities and chemical reactivity.
2-(2-(MorpholinoMethyl)pyrrolidin-1-yl)propionic acid: This compound has a propionic acid moiety instead of an acetic acid moiety, which can affect its solubility and interaction with biological targets.
Properties
IUPAC Name |
2-[2-(morpholin-4-ylmethyl)pyrrolidin-1-yl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3/c14-11(15)9-13-3-1-2-10(13)8-12-4-6-16-7-5-12/h10H,1-9H2,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBPYMBKXVLLMQH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CC(=O)O)CN2CCOCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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